![molecular formula C12H13FO3 B1374533 Acide 3-[(cyclopropylméthoxy)méthyl]-4-fluorobenzoïque CAS No. 1343367-59-8](/img/structure/B1374533.png)
Acide 3-[(cyclopropylméthoxy)méthyl]-4-fluorobenzoïque
Vue d'ensemble
Description
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to a benzoic acid core.
Applications De Recherche Scientifique
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its inhibitory effects on certain biological pathways, such as the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the context of pulmonary fibrosis.
Medicine: It is explored for its potential therapeutic effects in treating diseases like idiopathic pulmonary fibrosis by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is currently unknown. This compound is a synthetic intermediate
Biochemical Pathways
It’s worth noting that this compound is an intermediate in the synthesis of the drug roflumilast , which is known to inhibit phosphodiesterase-4 (PDE4) and reduce inflammation in chronic obstructive pulmonary disease (COPD).
Result of Action
It’s known that this compound is used in the synthesis of roflumilast , a drug that has anti-inflammatory effects in the lungs.
Analyse Biochimique
Biochemical Properties
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of extracellular matrix components, such as collagen. This inhibition is achieved through direct binding to the active sites of these enzymes, preventing substrate access and subsequent catalytic activity. Additionally, 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid can modulate the activity of signaling proteins, such as transforming growth factor-beta (TGF-β), by interfering with their receptor binding and downstream signaling pathways .
Cellular Effects
The effects of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit epithelial-mesenchymal transition (EMT), a process critical for tissue remodeling and fibrosis. By reducing the expression of mesenchymal markers like vimentin and alpha-smooth muscle actin (α-SMA), and increasing the expression of epithelial markers like E-cadherin, 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid helps maintain epithelial integrity . Furthermore, this compound influences cell signaling pathways, such as the TGF-β/Smad pathway, leading to altered gene expression and reduced fibrotic responses .
Molecular Mechanism
At the molecular level, 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is often facilitated by the cyclopropylmethoxy group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid can interfere with protein-protein interactions, such as those between TGF-β and its receptors, thereby modulating downstream signaling pathways . This interference leads to changes in gene expression, particularly those genes involved in fibrosis and extracellular matrix production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the inhibitory effects on EMT and fibrotic markers are sustained over several days of treatment . In in vivo studies, long-term administration of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid has shown consistent therapeutic effects, including reduced lung inflammation and fibrosis in animal models .
Dosage Effects in Animal Models
The effects of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrotic responses without causing significant adverse effects. At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetic properties, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, enhancing its therapeutic efficacy .
Méthodes De Préparation
The preparation of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid involves several synthetic routes. One common method includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, followed by hydroxylation and further alkylation to produce the desired compound . The reaction conditions typically involve the use of alkylating agents and appropriate solvents under controlled temperatures to ensure high yields and purity. Industrial production methods often optimize these steps to enhance scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Comparaison Avec Des Composés Similaires
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid can be compared with other similar compounds, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes an additional difluoromethoxy group, which may confer different chemical and biological properties.
4-(Cyclopropylmethoxy)-2-nitroaniline:
The uniqueness of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUSMITFYIHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


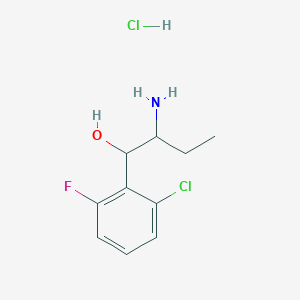

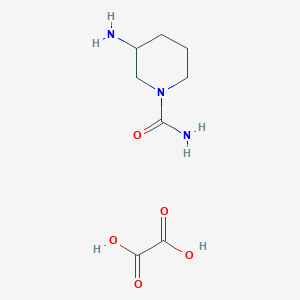

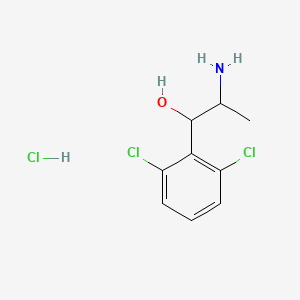
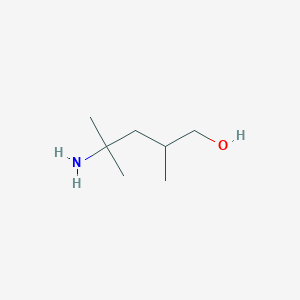
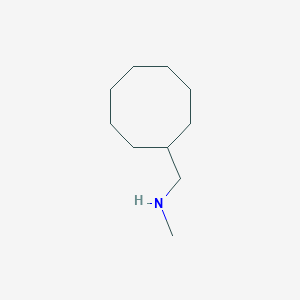
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
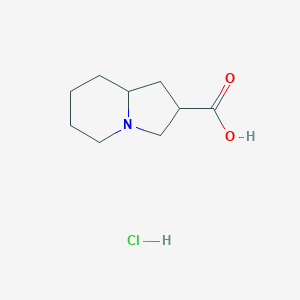
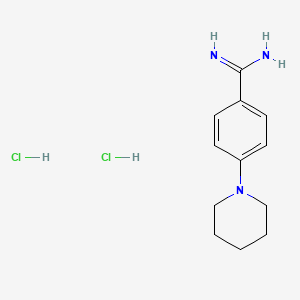

![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
